2H-Azonine-2-thione, octahydro-
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Overview
Description
Azonane-2-thione is a heterocyclic compound with the molecular formula C6H11NS. It is a sulfur-containing compound that belongs to the class of thiones, which are characterized by the presence of a carbon-sulfur double bond. Azonane-2-thione is also known as 2-azepanethione and has a molecular weight of 129.226 g/mol .
Preparation Methods
Synthetic Routes and Reaction Conditions: Azonane-2-thione can be synthesized through various methods. One common synthetic route involves the reaction of isothiocyanates with N-(propan-2-yl)propan-2-amine in the presence of tetrabutylammonium bromide as a phase transfer catalyst . Another method involves the oxidative ring expansion of phthalans, followed by selective hydrogenation and oxidation . These methods typically require specific reaction conditions, such as the use of dry acetone and controlled temperatures.
Industrial Production Methods: Industrial production of Azonane-2-thione may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of phase transfer catalysts and controlled reaction environments are crucial for efficient production.
Chemical Reactions Analysis
Types of Reactions: Azonane-2-thione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the carbon-sulfur double bond, which is reactive under specific conditions.
Common Reagents and Conditions: Common reagents used in the reactions of Azonane-2-thione include oxidizing agents, reducing agents, and nucleophiles. For example, the compound can undergo oxidation reactions in the presence of oxidizing agents to form sulfoxides or sulfones . Reduction reactions can be carried out using reducing agents such as hydrogen gas or metal hydrides .
Major Products Formed: The major products formed from the reactions of Azonane-2-thione depend on the type of reaction and the reagents used. For instance, oxidation reactions may yield sulfoxides or sulfones, while reduction reactions may produce thiols or other reduced sulfur compounds .
Scientific Research Applications
Azonane-2-thione has a wide range of scientific research applications due to its unique chemical properties. In chemistry, it is used as a building block for the synthesis of more complex heterocyclic compounds . In biology and medicine, Azonane-2-thione derivatives have shown potential as antimicrobial and anticancer agents . The compound’s ability to interact with biological molecules makes it a valuable tool in drug discovery and development.
Mechanism of Action
The mechanism of action of Azonane-2-thione involves its interaction with molecular targets and pathways in biological systems. The compound can act as a DNA intercalator, binding to DNA and interfering with its replication and transcription processes . Additionally, Azonane-2-thione can inhibit enzymes such as topoisomerase II, leading to DNA damage and cell death .
Comparison with Similar Compounds
Similar Compounds: Similar compounds to Azonane-2-thione include thiazolidine-2-thione and 2-imino-1,3-dithiolane derivatives . These compounds share structural similarities and exhibit comparable chemical properties.
Uniqueness: Azonane-2-thione is unique due to its specific ring structure and the presence of the carbon-sulfur double bond. This structural feature imparts distinct reactivity and biological activity, making it a valuable compound in various scientific research applications .
Conclusion
Azonane-2-thione is a versatile compound with significant potential in chemistry, biology, medicine, and industry. Its unique chemical properties and reactivity make it a valuable tool for scientific research and industrial applications. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utility in various fields.
Properties
CAS No. |
21577-72-0 |
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Molecular Formula |
C8H15NS |
Molecular Weight |
157.28 g/mol |
IUPAC Name |
azonane-2-thione |
InChI |
InChI=1S/C8H15NS/c10-8-6-4-2-1-3-5-7-9-8/h1-7H2,(H,9,10) |
InChI Key |
RSZRTFBUXPOVAO-UHFFFAOYSA-N |
Canonical SMILES |
C1CCCC(=S)NCCC1 |
Origin of Product |
United States |
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